1-(3-Amino-propyl)-piperidin-4-ol
Overview
Description
The compound "1-(3-Amino-propyl)-piperidin-4-ol" is a piperidine alkaloid derivative, which is a class of compounds known for their presence in natural products and potential pharmacological activities. Piperidine alkaloids often contain amino alcohol units, which are structural motifs of interest due to their biological relevance and synthetic challenges associated with their preparation .
Synthesis Analysis
The synthesis of piperidine alkaloids containing amino alcohol units can be achieved through various synthetic strategies. One approach involves the regio- and stereoselective oxymercuration-demercuration of 2-alkenyl piperidines, which is directed by protecting groups to yield the desired piperidine alkaloids . Another method includes the asymmetric synthesis of 4-substituted 3-amino piperidines using a ring-closing metathesis reaction, starting from protected D-serine, followed by stereoselective hydrogenation . These methods demonstrate the ability to control stereochemistry, which is crucial for the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related piperidine compounds have been extensively studied. Techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy are employed to characterize these molecules. Density Functional Theory (DFT) calculations, including HOMO-LUMO bandgap energy and electron excitation analysis, provide insights into the electronic properties and reactivity of these compounds . Additionally, molecular docking studies can be used to predict the interaction of these compounds with biological targets, such as VEGFR-2 kinase inhibitors .
Chemical Reactions Analysis
Piperidine alkaloids can undergo various chemical reactions, which are essential for the modification of their structures and the enhancement of their biological activities. For instance, the synthesis and structure-activity relationship studies of modified piperidine derivatives as antifungal agents involve the introduction of pyridinyl and piperidinylmethyl amino groups, which significantly affect their potency against Candida albicans . The reactivity of different substituents on the piperidine ring can also be studied through NMR spectroscopy, providing insights into the conformational preferences and dynamic behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as "1-(3-Amino-propyl)-piperidin-4-ol," are influenced by their molecular structures. The introduction of different substituents can affect properties like solubility, boiling point, and stability. For example, the synthesis of a plant growth stimulator based on a related piperidine compound demonstrates the practical applications of these properties in agricultural contexts . The study of these properties is essential for the development of piperidine-based pharmaceuticals and agrochemicals.
Scientific Research Applications
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Application in Nanotechnology
- Field : Nanotechnology
- Summary : Silica-based nanoparticles, which can be functionalized with various groups including 3-aminopropyl groups, have been used in a variety of applications .
- Methods : The nanoparticles are typically synthesized and then functionalized with the desired groups. In one example, magnetic silica nanoparticles were modified with (3-aminopropyl)-trimethoxysilane (APTS), a similar compound to the one you’re asking about .
- Results : These functionalized nanoparticles have been used in advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .
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Application in Organic Synthesis
- Field : Organic Synthesis
- Summary : 1-(3-Aminopropyl)-4-methylpiperazine, a compound similar to 1-(3-Amino-propyl)-piperidin-4-ol, is used as a precursor in organic synthesis .
- Methods : It is used for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride .
- Results : The product of this reaction is furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide .
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Application in Environmental Remediation
- Field : Environmental Remediation
- Summary : A derivative of 3-aminopropylamine, 4-(3-aminopropylamino)-1-hydroxy-2-(1H)-pyrimidinone (HOPY-PrN), has shown potential in chelating metal ions like FeIII, AlIII, and ThIV.
- Methods : The compound is used to sequester metal ions, suggesting applications in environmental remediation.
- Results : The compound has shown potential for sequestering metal ions.
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Application in Anion Binding Studies
- Field : Anion Binding Studies
- Summary : Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and studied for anion binding .
- Methods : The receptors are synthesized and then studied for their anion binding properties .
- Results : The study found that these receptors have selectivity for hydrogen sulfate over sulfate .
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Application in Anion Recognition
- Field : Anion Recognition
- Summary : Tris(3-aminopropyl)amine-based tripodal receptors have been used for anion recognition, particularly for azide .
- Methods : The receptors are designed to explore the prospect for a particular anion recognition. UV-Vis, 1H-NMR, and IR spectroscopy studies indicate that these receptors can sense azide anion colorimetrically .
- Results : The receptor L1 shows the highest binding strength towards azide anion. The association constant and limits of detection for receptor L1 with azide is found to be 8.4X10^5 M^−1 and 3.16X10^−6 M respectively .
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Application in Biosensing
- Field : Biosensing
- Summary : 3-Aminopropyltriethoxysilane (APTES), a compound similar to 1-(3-Amino-propyl)-piperidin-4-ol, is frequently used for surface functionalization on oxide surfaces in biosensing applications .
- Methods : The silanization process with APTES is used for surface functionalization and bioreceptor immobilization, which are critical processes in developing a highly sensitive and selective biosensor .
- Results : Optimizing the deposition process of the APTES layer leads to improved repeatability and sensitivity of the biosensor .
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Application in Anion Recognition
- Field : Anion Recognition
- Summary : Tris(3-aminopropyl)amine-based tripodal receptors have been used for anion recognition, particularly for azide .
- Methods : The receptors are designed to explore the prospect for a particular anion recognition. UV-Vis, 1H-NMR, and IR spectroscopy studies indicate that these receptors can sense azide anion colorimetrically .
- Results : The receptor L1 shows the highest binding strength towards azide anion. The association constant and limits of detection for receptor L1 with azide is found to be 8.4X10^5 M^−1 and 3.16X10^−6 M respectively .
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Application in Surface Functionalization
- Field : Surface Functionalization
- Summary : 3-Aminopropyltriethoxysilane (APTES), a compound similar to 1-(3-Amino-propyl)-piperidin-4-ol, is frequently used for surface functionalization on oxide surfaces in biosensing applications .
- Methods : The silanization process with APTES is used for surface functionalization and bioreceptor immobilization, which are critical processes in developing a highly sensitive and selective biosensor .
- Results : Optimizing the deposition process of the APTES layer leads to improved repeatability and sensitivity of the biosensor .
Safety And Hazards
Future Directions
A novel anion exchange membrane was synthesized via crosslinking of the quaternized polyepichlorohydrin (QPECH) by 1-(3-aminopropyl)imidazole grafted poly(arylene ether ketone) (PAEK-API). The aim of this research was focused on the improvement of its electrical properties (EC electric conductivity), as well as its sorption capacity for cesium ions .
properties
IUPAC Name |
1-(3-aminopropyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUCAKHAFXRILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405714 | |
Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-propyl)-piperidin-4-ol | |
CAS RN |
4608-78-0 | |
Record name | 1-(3-Aminopropyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4608-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminopropyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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